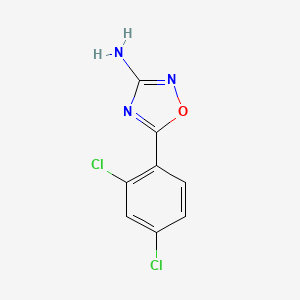

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQNIGDVIYNOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors can be employed to enhance reaction efficiency and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Alkylation of the Amine Group

The primary amine at position 3 undergoes alkylation reactions under mild conditions. For example:

-

Mannich Reaction : Reacting with formaldehyde and secondary amines (e.g., substituted piperidines) in ethanol under reflux yields N-alkylated derivatives. This reaction forms methylene-bridged products, as demonstrated in the synthesis of 5a–5k derivatives (Scheme 1) .

Reaction Conditions :

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl group directs electrophilic substitution to specific positions:

-

Nitration : While not explicitly documented for this compound, analogous oxadiazoles undergo nitration at the para position relative to the oxadiazole ring due to meta-directing effects of chlorine substituents.

-

Halogenation : Further halogenation is sterically hindered by existing chlorine atoms but may occur under radical conditions.

Ring-Opening Reactions

The 1,2,4-oxadiazole ring is stable under neutral conditions but undergoes cleavage under acidic or basic environments:

-

Acidic Hydrolysis : Treatment with concentrated HCl at elevated temperatures yields a substituted urea derivative via C–O bond cleavage.

Example :This reactivity is consistent with trends observed in 1,2,4-oxadiazole chemistry .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles, though this is less common due to the electron-deficient nature of the ring .

Functionalization via Cross-Coupling

The amine group facilitates palladium-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination : Arylation of the amine with aryl halides produces diarylamine derivatives.

Example :

Thiolation and Thione Formation

Reaction with carbon disulfide (CS₂) in alkaline ethanol converts the amine to a thione derivative (Scheme 2) :

Reaction Pathway :

Conditions :

-

Substrate: Acyl hydrazine precursor

-

Reagents: CS₂ (6.27 mmol), KOH (3.13 mmol)

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity through targeted substitutions:

-

Anticancer Derivatives : N-Aryl substitutions (e.g., with trifluorophenyl groups) improve cytotoxicity against cancer cell lines (Table 1) .

| Derivative | Cell Line (PGI%) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6h | SNB-19 (24.4) | 1.6 ± 0.3 | |

| 6e | OVCAR-8 (13.94) | 6.3 ± 0.1 |

Photocatalytic Functionalization

Visible-light-mediated reactions using eosin-Y as a catalyst enable oxidative coupling with arylboronic acids, forming biaryl derivatives .

Mechanism :

Yield : 90–94% (for analogous compounds) .

Comparative Reactivity Table

Key reactions and their outcomes are summarized below:

The chemical versatility of this compound stems from its dual reactivity: the nucleophilic amine group and the electron-deficient oxadiazole ring. These features enable diverse transformations, making it a valuable scaffold in medicinal chemistry and materials science. Further exploration of its catalytic and photocatalytic reactions could unlock novel applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an oxadiazole ring, which is instrumental in its pharmacological profile. The synthesis of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine typically involves cyclization methods. A common synthetic route includes the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction is performed in organic solvents like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the oxadiazole ring.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity against various human cancer cell lines. For instance:

- Cell Line Studies : In studies evaluating the anticancer activity of this compound and its derivatives against human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145), promising results were observed. Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation .

- Mechanism of Action : The mechanism may involve the induction of apoptosis through the activation of caspases and interaction with specific enzymes or receptors involved in cancer progression .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| This compound | DU-145 | 0.78 |

Antimicrobial Effects

The compound also exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various microbial strains:

- Antimicrobial Spectrum : Studies have shown that this compound demonstrates activity against bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital enzymatic pathways .

Case Study 1: Anticancer Activity

In a study by Maftei et al., a series of novel 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity with some surpassing standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted where the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Heterocycle Variations

The compound’s key distinguishing features are its 1,2,4-oxadiazole core and 2,4-dichlorophenyl substituent . Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Impact of Substituents and Heterocycle Type

- Halogen Effects: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to 2,4-difluorophenyl in the 1,2-oxazole analog . Chlorine’s larger atomic size may improve binding affinity in hydrophobic biological pockets but could reduce metabolic stability relative to fluorine. In contrast, AM251 (a pyrazole-carboxamide) utilizes a 2,4-dichlorophenyl group for cannabinoid receptor antagonism, demonstrating the pharmacological utility of this substituent .

- Heterocycle Variations: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: The 1,2,4-oxadiazole isomer is less common in bioactive compounds compared to 1,3,4-oxadiazoles, which are widely reported for insecticidal and antibacterial activities . 1,2-Oxazole vs. 1,2,4-Oxadiazole: The 1,2-oxazole analog (5-(2,4-difluorophenyl)-1,2-oxazol-3-amine) has a smaller heterocycle with reduced nitrogen content, which may lower thermal stability but improve solubility .

Biological Activity

5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C8H5Cl2N3O

- CAS Number: 1432064-86-2

This compound belongs to the oxadiazole class, which is known for diverse biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the oxadiazole ring through cyclization reactions involving appropriate precursors.

- Substitution reactions to introduce the dichlorophenyl group at the 5-position.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated various substituted oxadiazoles against multiple cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated significant growth inhibition:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6d | MCF7 | 24.79 |

| 6f | UACC-62 | 21.25 |

Compound 6h was particularly notable for its high efficacy against various cancer types including non-small cell lung cancer and breast cancer .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. A comparative study assessed their effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6c | E. coli | 8 µg/mL | 17.0 ± 0.40 |

| 6c | Staphylococcus aureus | Not specified | Not specified |

The compound displayed effective antibacterial properties comparable to standard antibiotics like ciprofloxacin .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Anticancer Mechanism: Molecular docking studies suggest that these compounds inhibit tubulin polymerization by binding to its active site, disrupting microtubule formation essential for cell division .

- Antimicrobial Mechanism: The antibacterial activity is hypothesized to arise from interference with bacterial DNA gyrase and other vital enzymes necessary for bacterial replication .

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of this compound:

- A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the aromatic substituents significantly influenced their anticancer activity. The presence of hydrophobic groups enhanced binding affinity to target proteins .

- Another research highlighted that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine, and what reagents and conditions are typically employed?

- Answer : The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions. Key reagents include dichlorophenyl precursors, hydroxylamine hydrochloride, and catalysts like sodium acetate. Reaction conditions often require anhydrous ethanol as a solvent, maintained at 80–90°C for 6–8 hours to optimize oxadiazole ring formation . Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane mixtures. Yield optimization may involve adjusting stoichiometric ratios of precursors and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Answer : Structural elucidation combines nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

- 1H/13C NMR : The dichlorophenyl protons appear as a doublet in the aromatic region (δ 7.2–7.8 ppm), while the oxadiazole C-3 amine proton resonates as a singlet near δ 5.5 ppm.

- HRMS : Confirms the molecular ion peak ([M+H]+) at m/z 270.9912 (calculated for C₈H₅Cl₂N₃O).

- IR : Stretching vibrations at 1630 cm⁻¹ (C=N) and 3350 cm⁻¹ (N-H) validate the oxadiazole core .

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

- Answer : Initial screening employs in vitro assays:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorometric assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are critical to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Answer : Byproduct analysis (e.g., dimeric oxadiazoles) via LC-MS identifies impurities. Optimization strategies include:

- Temperature Modulation : Lowering reaction temperature to 70°C reduces side reactions.

- Catalyst Screening : Substituting sodium acetate with pyridine enhances regioselectivity.

- Solvent Choice : Switching to acetonitrile improves polar intermediate solubility.

Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., time, temperature, catalyst load) to maximize yield (>85%) and purity (>95%) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or compound purity. Methodological solutions:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.

- Dose-Response Curves : Use 8–10 concentration points to improve accuracy.

- Batch Reproducibility : Validate synthesis/purification across ≥3 independent batches.

Meta-analysis of published data with subgroup stratification (e.g., cell line specificity) can identify confounding variables .

Q. How does the electronic nature of the 2,4-dichlorophenyl substituent influence the compound’s reactivity and bioactivity?

- Answer : The electron-withdrawing Cl groups enhance electrophilicity at the oxadiazole C-5 position, facilitating nucleophilic attacks in covalent inhibitor design. DFT calculations (B3LYP/6-31G*) show a LUMO energy of −2.1 eV, correlating with observed kinase inhibition. Substituent effects are further probed via Hammett plots using analogs with varying para-substituents (e.g., -NO₂, -OCH₃) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes.

- Docking : The oxadiazole nitrogen forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = −9.2 kcal/mol).

- MD Simulations : 100-ns trajectories assess complex stability (RMSD < 2.0 Å).

Pharmacophore models prioritize targets with hydrophobic (dichlorophenyl) and hydrogen-bonding (oxadiazole amine) features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.